L-Anserine nitrate

Description

BenchChem offers high-quality L-Anserine nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Anserine nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

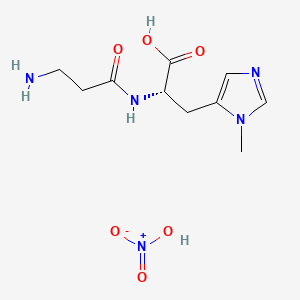

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWOKAYJAHHSNY-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862239 | |

| Record name | Anserine nitrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-52-1, 5937-77-9 | |

| Record name | L-Histidine, β-alanyl-3-methyl-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Anserine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anserine nitrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-anserine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Anserine Nitrate: A Comprehensive Technical Guide to its Role in Cellular Antioxidant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to cellular damage and the pathogenesis of numerous diseases. L-Anserine nitrate, a derivative of the naturally occurring dipeptide anserine, has emerged as a compound of significant interest for its potential to bolster cellular antioxidant defenses. This technical guide provides an in-depth analysis of the mechanisms by which L-Anserine nitrate mitigates oxidative stress, including direct radical scavenging and modulation of the pivotal Nrf2 signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Introduction

L-Anserine (β-alanyl-3-methyl-L-histidine) is a histidine-containing dipeptide predominantly found in the skeletal muscle and brain of vertebrates.[1][2] Its nitrate salt, L-Anserine nitrate, is recognized for its antioxidant, anti-crosslinking, and anti-glycation properties.[3] This guide focuses on the critical role of L-Anserine nitrate in cellular antioxidant defense, providing a technical overview for researchers and professionals in drug development.

Mechanisms of Antioxidant Action

L-Anserine nitrate employs a multi-faceted approach to combat oxidative stress, encompassing both direct and indirect antioxidant activities.

Direct Radical Scavenging

L-Anserine nitrate is a potent scavenger of damaging free radicals.[4][5] A primary mechanism is its ability to neutralize highly reactive hydroxyl radicals (•OH), which can indiscriminately damage cellular macromolecules like DNA, proteins, and lipids.[4][5]

Furthermore, studies have demonstrated the efficacy of L-Anserine nitrate in scavenging peroxyl radicals. In an assay using 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator, L-Anserine nitrate exhibited significant protective effects.[6][7]

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of the highly destructive hydroxyl radical via the Fenton and Haber-Weiss reactions. L-Anserine, and by extension its nitrate salt, possesses metal-chelating properties, sequestering these pro-oxidant metal ions and preventing their participation in radical-generating chemistry.[8]

Modulation of the Nrf2 Signaling Pathway

A key indirect antioxidant mechanism of L-Anserine involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes.[10][11]

Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] Upon exposure to oxidative stress or activators like anserine, Nrf2 is released from Keap1 and translocates to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[13]

Studies on anserine have shown that it can bind to the Kelch domain of Keap1, suggesting a competitive inhibition mechanism for Nrf2 activation.[9] This leads to the upregulation of several critical antioxidant and detoxification enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

The activation of the Nrf2 pathway by anserine provides a sustained and amplified antioxidant response, enhancing the cell's capacity to cope with oxidative insults.[9]

Quantitative Data on Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of L-Anserine and its nitrate salt.

| Assay | Compound | Result | Reference |

| Peroxyl Radical Scavenging (AAPH assay) | L-Anserine nitrate | 60% protection against oxidation | [6][7] |

| Reducing Power | L-Anserine | Strong reducing power | [2] |

| DPPH Radical Scavenging | L-Anserine | Possesses scavenging ability | [2] |

| Copper Ion (Cu²⁺) Chelating Ability | L-Anserine | Effective chelator | [2] |

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway Activation by Anserine

Figure 1. Anserine-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow for Assessing Nrf2 Nuclear Translocation

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. jfda-online.com [jfda-online.com]

- 3. selleckchem.com [selleckchem.com]

- 4. L-Anserine hydroxylradicalscavenger 10030-52-1 [sigmaaldrich.com]

- 5. L-Anserine nitrate | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Chemical and physical properties of L-Anserine nitrate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Anserine nitrate, the nitrate salt of the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine), is a compound of significant interest in biomedical research. Possessing potent antioxidant, anti-glycation, and neuroprotective properties, it presents a compelling candidate for further investigation in the context of age-related and neurodegenerative diseases. This technical guide provides an in-depth overview of the chemical and physical properties of L-Anserine nitrate, detailed experimental protocols for its synthesis and analysis of its biological activities, and visualizations of its proposed signaling pathways.

Chemical and Physical Properties

L-Anserine nitrate is a white to off-white, crystalline solid.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of L-Anserine Nitrate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₅O₆ | [3] |

| Molecular Weight | 303.27 g/mol | [3][4] |

| IUPAC Name | (2S)-2-(3-aminopropanoylamino)-3-(3-methyl-1H-imidazol-4-yl)propanoic acid; nitric acid | N/A |

| CAS Number | 10030-52-1 | [5][6] |

| SMILES | CN1C=NC=C1C--INVALID-LINK--NC(=O)CCN.--INVALID-LINK--(O)[O-] | [6] |

| Purity | Typically ≥98% | [6] |

Table 2: Physical Properties of L-Anserine Nitrate

| Property | Value | Source |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 226-228 °C | [2] |

| Boiling Point | Not available | |

| Density | 1.38 g/cm³ (for L-Anserine) | [7] |

| Solubility | Water (59 mg/mL), DMSO (3.03 mg/mL) | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

Synthesis and Purification

While L-Anserine is naturally found in vertebrate skeletal muscle and brain, chemical synthesis provides a reliable source for research purposes. The following is a generalized protocol based on reported synthetic routes.

Experimental Protocol: Chemical Synthesis of L-Anserine

This protocol outlines a potential synthetic route starting from L-histidine.

Materials:

-

L-histidine methyl ester dihydrochloride

-

Protecting group reagents (e.g., Boc anhydride)

-

Methylating agent (e.g., methyl iodide)

-

β-Alanine derivative (e.g., N-Boc-β-alanine)

-

Coupling agents (e.g., DCC, HOBt)

-

Deprotection reagents (e.g., trifluoroacetic acid)

-

Solvents (e.g., DMF, DCM, methanol)

-

Base (e.g., triethylamine)

Procedure:

-

Protection of L-histidine methyl ester: The amino group of L-histidine methyl ester dihydrochloride is protected, for example, with a Boc group using Boc anhydride in the presence of a base.

-

Methylation of the imidazole ring: The protected L-histidine derivative is methylated on the imidazole ring using a suitable methylating agent.

-

Deprotection of the amino group: The protecting group on the α-amino group is selectively removed.

-

Peptide coupling: The methylated L-histidine derivative is coupled with a protected β-alanine derivative (e.g., N-Boc-β-alanine) using standard peptide coupling reagents.

-

Final deprotection: All remaining protecting groups are removed to yield L-Anserine.

-

Salt formation: The purified L-Anserine is treated with nitric acid to form L-Anserine nitrate.

Experimental Protocol: Purification of L-Anserine Nitrate

Materials:

-

Crude L-Anserine nitrate

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution: The crude L-Anserine nitrate is dissolved in a minimal amount of hot deionized water.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Filtration: The crystalline product is collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of cold ethanol.

-

Drying: The purified L-Anserine nitrate is dried under vacuum.

Biological Activities and Signaling Pathways

L-Anserine nitrate exhibits several key biological activities, primarily attributed to the L-Anserine moiety.

Antioxidant Activity

L-Anserine is a potent antioxidant that acts through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions, thereby preventing oxidative damage to cellular components.

Caption: Antioxidant mechanisms of L-Anserine.

Anti-glycation Activity

L-Anserine can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various age-related diseases. It is thought to act by trapping reactive carbonyl species and inhibiting the cross-linking of proteins.

Caption: L-Anserine's role in inhibiting glycation.

Neuroprotective Effects and the Unfolded Protein Response (UPR)

L-Anserine has been shown to protect neuronal cells from ER stress-induced apoptosis.[8] While the exact mechanism is still under investigation, it is hypothesized that L-Anserine modulates the Unfolded Protein Response (UPR), a cellular stress response pathway. The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum and is mediated by three main sensor proteins: PERK, IRE1, and ATF6. L-Anserine may promote cell survival by attenuating the pro-apoptotic branches of the UPR.

Caption: Putative neuroprotective mechanism of L-Anserine via UPR modulation.

Experimental Protocols

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method to assess the free radical scavenging activity of L-Anserine nitrate.[1][9]

Caption: Workflow for DPPH antioxidant assay.

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of L-Anserine nitrate in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the L-Anserine nitrate solution to the wells. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

In Vitro Anti-glycation Assay (BSA-Glucose Model)

This protocol assesses the ability of L-Anserine nitrate to inhibit the formation of fluorescent AGEs.[10][11]

Caption: Workflow for in vitro anti-glycation assay.

Procedure:

-

Prepare solutions of bovine serum albumin (BSA), glucose, and L-Anserine nitrate in a phosphate buffer.

-

In a series of tubes, mix the BSA and glucose solutions. Add different concentrations of L-Anserine nitrate to the experimental tubes. Include a control (BSA and glucose only) and a positive control (e.g., aminoguanidine).

-

Incubate the tubes at 37°C for an extended period (e.g., 1-4 weeks).

-

At specified time points, measure the fluorescence intensity of each sample using a spectrofluorometer (excitation ~370 nm, emission ~440 nm).

-

Calculate the percentage inhibition of AGE formation by L-Anserine nitrate.

In Vitro Neuroprotection Assay (ER Stress Model)

This protocol evaluates the protective effect of L-Anserine nitrate against ER stress-induced cell death in a neuronal cell line.[12][13][14]

Caption: Workflow for in vitro neuroprotection assay.

Procedure:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Pre-treat the cells with various concentrations of L-Anserine nitrate for a specified time.

-

Induce ER stress by adding an agent such as tunicamycin to the cell culture medium.

-

After the incubation period, assess cell viability using a method like the MTT assay.

-

To further investigate the mechanism, analyze markers of apoptosis and the UPR (e.g., caspase-3 activity, expression levels of CHOP, GRP78) by methods such as Western blotting or qPCR.

Conclusion

L-Anserine nitrate is a promising molecule with multifaceted biological activities that warrant further exploration. Its antioxidant, anti-glycation, and neuroprotective properties make it a compelling subject for research in the fields of aging, neurodegeneration, and metabolic diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing compound and its therapeutic potential.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. L-ANSERINE NITRATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. L-Anserine nitrate | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-ANSERINE NITRATE | 10030-52-1 [chemicalbook.com]

- 6. raybiotech.com [raybiotech.com]

- 7. Anserine | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. plant-stress.weebly.com [plant-stress.weebly.com]

- 10. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tunicamycin-induced Unfolded Protein Response in the Developing Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of pramipexole against tunicamycin-induced cell death in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective Effect of Zeaxanthin against Tunicamycin-induced Cell Damage in SH-SY5Y Cell [jstage.jst.go.jp]

L-Anserine Nitrate: A Comprehensive Technical Guide to its Biological Activities and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Anserine nitrate, a derivative of the naturally occurring dipeptide anserine, is emerging as a compound of significant interest within the scientific community. This technical guide provides an in-depth overview of the known biological activities and physiological effects of L-Anserine nitrate, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular properties, as well as its role in mitigating muscle fatigue. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates.[1] Its nitrate salt, L-Anserine nitrate, combines the inherent biological activities of anserine with the physiological effects of nitrate. Anserine itself is recognized for its antioxidant, anti-glycation, and buffering capacities.[1][2] The nitrate component can serve as a precursor to nitric oxide (NO), a critical signaling molecule in numerous physiological processes, particularly in the cardiovascular system.[3] This guide explores the synergistic or independent effects of the anserine and nitrate moieties, providing a detailed examination of the current state of research.

Biological Activities and Physiological Effects

Antioxidant Activity

L-Anserine nitrate is a potent antioxidant, acting as a scavenger of hydroxyl radicals.[2][4] Its antioxidant properties are attributed to the histidine moiety within the anserine structure.[1]

Quantitative Data on Antioxidant Activity

| Parameter | Compound | Result | Source |

| Superoxide Dismutase (SOD) Activity | Anserine (Low Dose: 15 mg/kg bw) | ~50% increase compared to placebo | [5] |

| Superoxide Dismutase (SOD) Activity | Anserine (High Dose: 30 mg/kg bw) | ~50% increase compared to placebo | [5] |

| Catalase (CAT) Activity | Anserine (Low and High Dose) | No significant change | [2] |

Experimental Protocols

In Vitro DPPH Radical Scavenging Assay: [6][7][8] A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

A stock solution of L-Anserine nitrate is prepared in a suitable solvent (e.g., ethanol or methanol).

-

A fresh solution of DPPH in the same solvent is prepared, exhibiting a deep violet color.

-

Different concentrations of the L-Anserine nitrate solution are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

-

A decrease in absorbance indicates the scavenging of DPPH radicals by L-Anserine nitrate.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[9][10][11]

In Vivo Measurement of Antioxidant Enzyme Activity: [2][5]

-

Animal Model: Wistar rats or a similar model.

-

Treatment: Animals are administered L-Anserine nitrate orally or via injection at various dosages for a specified duration. A control group receives a placebo.

-

Sample Collection: Blood and tissue samples (e.g., liver, muscle) are collected.

-

Enzyme Activity Assays:

-

Superoxide Dismutase (SOD): SOD activity is measured using a commercial kit. The assay is typically based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.[2][12]

-

Catalase (CAT): CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[2][13]

-

Signaling Pathway

Anti-inflammatory Effects

L-Anserine nitrate has demonstrated potential anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Experimental Protocols

In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages: [6][10][14][15]

-

Cell Line: RAW 264.7 macrophage cells are commonly used.

-

Treatment: Cells are pre-treated with various concentrations of L-Anserine nitrate for a specific duration (e.g., 1-2 hours).

-

Inflammation Induction: Inflammation is induced by adding LPS to the cell culture medium.

-

Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent.

-

Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways (e.g., p-p65, IκBα) are determined.

-

Signaling Pathway: NF-κB Inhibition

Neuroprotective Effects

L-Anserine protects against neurotoxicity induced by endoplasmic reticulum (ER) stress inducers.[9] This suggests a potential role in mitigating neurodegenerative processes where ER stress is implicated.

Experimental Protocols

In Vitro ER Stress-Induced Neurotoxicity: [16][17][18][19][20]

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a common model.

-

Treatment: Cells are pre-treated with L-Anserine nitrate.

-

Toxicity Induction: ER stress is induced using agents like tunicamycin or thapsigargin.

-

Analysis:

-

Cell Viability: Assessed using MTT or LDH assays.

-

Apoptosis: Measured by flow cytometry using Annexin V/PI staining or by assessing caspase-3 activity.

-

ER Stress Markers: The expression of ER stress-related proteins (e.g., GRP78, CHOP) is analyzed by Western blot.

-

Signaling Pathway: Modulation of ER Stress

Cardiovascular Effects

The nitrate component of L-Anserine nitrate can be converted to nitric oxide (NO), a potent vasodilator.[3] This suggests potential benefits for cardiovascular health, including blood pressure regulation.

Experimental Protocols

Ex Vivo Vasodilation Studies:

-

Tissue Preparation: Aortic rings are isolated from rats (e.g., Wistar or Spontaneously Hypertensive Rats).

-

Experimental Setup: The rings are mounted in an organ bath containing a physiological salt solution, and tension is measured.

-

Procedure: The rings are pre-constricted with an agent like phenylephrine. L-Anserine nitrate is then added in increasing concentrations to assess its vasodilatory effect.

In Vivo Blood Pressure Measurement in Hypertensive Animal Models: [21][22][23][24]

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model.

-

Treatment: SHRs are treated with L-Anserine nitrate in their drinking water or via oral gavage for several weeks.

-

Blood Pressure Monitoring: Blood pressure is monitored non-invasively using a tail-cuff system or invasively via telemetry.

Signaling Pathway: Nitric Oxide-Mediated Vasodilation

Attenuation of Muscle Fatigue

Anserine has been shown to improve exercise performance and reduce fatigue, particularly in high-intensity activities.[25][26] This is attributed to its buffering capacity and antioxidant effects. The nitrate component may further enhance performance by improving blood flow and oxygen delivery to muscles.[27][28]

Quantitative Data on Exercise Performance

| Parameter | Compound/Dosage | Result | Source |

| Time to Exhaustion | Anserine (400 mg) | Increased | [25] |

| Blood Lactate | Anserine + Carnosine (4 g/day for 30 days) | Reduced | [25] |

| Creatine Phosphokinase (CPK) | Anserine (400 mg) | Lowered post-exercise | [25] |

| Peak Power | Anserine + Carnosine (30 mg/kg bw) | 3% improvement | [21] |

Experimental Protocols

Human Clinical Trial for Exercise Performance: [15][21][25][27][29][30]

-

Study Design: A randomized, double-blind, placebo-controlled crossover design is typically employed.

-

Participants: Healthy, recreationally active individuals.

-

Intervention: Participants receive L-Anserine nitrate or a placebo for a specified period (acute or chronic supplementation).

-

Exercise Protocol: A standardized exercise test to induce fatigue, such as a time-to-exhaustion test on a cycle ergometer or repeated sprint ability tests.

-

Outcome Measures:

-

Performance: Time to exhaustion, peak power output, total work done.

-

Physiological: Blood lactate, creatine kinase (CK), heart rate, oxygen consumption (VO₂).

-

Biochemical: Markers of oxidative stress and inflammation.

-

Workflow for a Human Exercise Performance Study

Other Potential Activities

Inhibition of Xanthine Oxidase

Some studies suggest that histidine-containing dipeptides may inhibit xanthine oxidase, an enzyme involved in the production of uric acid.[3][31][32][33][34] This could have implications for conditions like hyperuricemia and gout. The kinetics of this inhibition by L-Anserine nitrate require further investigation.

Activation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses.[4][26][35][36] Activation of this pathway leads to the transcription of numerous antioxidant and cytoprotective genes. There is emerging evidence that compounds with antioxidant properties can modulate this pathway.

Signaling Pathway: Keap1-Nrf2 Activation

Conclusion and Future Directions

L-Anserine nitrate is a promising compound with a multifaceted pharmacological profile. Its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects, coupled with its potential to mitigate muscle fatigue, make it a compelling candidate for further research and development in the fields of nutraceuticals and pharmaceuticals.

Future research should focus on:

-

Elucidating Synergistic Effects: Delineating the specific contributions of the anserine and nitrate moieties to the observed biological activities.

-

Pharmacokinetics and Bioavailability: Conducting detailed studies on the absorption, distribution, metabolism, and excretion of L-Anserine nitrate.

-

Dose-Response Studies: Establishing optimal dosages for various physiological effects through well-designed clinical trials.

-

Long-Term Safety: Evaluating the long-term safety profile of L-Anserine nitrate supplementation.

-

Mechanism of Action: Further investigation into the precise molecular mechanisms and signaling pathways modulated by L-Anserine nitrate.

This technical guide provides a solid foundation for understanding the current knowledge of L-Anserine nitrate. As research progresses, a more complete picture of its therapeutic potential will undoubtedly emerge, paving the way for novel applications in human health and disease.

References

- 1. jfda-online.com [jfda-online.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the magnitude and kinetics of xanthine oxidase-catalyzed nitrate reduction: evaluation of its role in nitrite and nitric oxide generation in anoxic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitric oxide signaling | Abcam [abcam.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tear and serum superoxide dismutase and catalase activities in hypertensive retinopathy | Russian Open Medical Journal [romj.org]

- 13. researchgate.net [researchgate.net]

- 14. Role of nitric oxide signal transduction pathway in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective Effects of Protein Tyrosine Phosphatase 1B Inhibition against ER Stress-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Involvement of ERK MAP kinase in endoplasmic reticulum stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dietary Nitrate Reduces Blood Pressure in Rats With Angiotensin II-Induced Hypertension via Mechanisms That Involve Reduction of Sympathetic Hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Alterations to the nitric oxide pathway in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. L-arginine supplementation reduces cardiac noradrenergic neurotransmission in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. L-Serine lowers while glycine increases blood pressure in chronic L-NAME-treated and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dietary Nitrate Supplementation Improves Exercise Tolerance by Reducing Muscle Fatigue and Perceptual Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The influence of acute dietary nitrate supplementation on skeletal muscle fatigue and recovery in older women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. medrxiv.org [medrxiv.org]

- 29. The influence of acute dietary nitrate supplementation on skeletal muscle fatigue and recovery in older women - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. scispace.com [scispace.com]

- 33. mdpi.com [mdpi.com]

- 34. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. researchgate.net [researchgate.net]

L-Anserine Nitrate: A Technical Guide to its Hydroxyl Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) such as the highly damaging hydroxyl radical (•OH), is a key contributor to the pathophysiology of numerous diseases. L-Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring dipeptide, and its nitrate salt have demonstrated significant potential as antioxidants. This technical guide provides an in-depth analysis of L-Anserine nitrate's capacity as a hydroxyl radical scavenger, offering a compilation of quantitative data, detailed experimental protocols for its evaluation, and an exploration of the potential signaling pathways involved in its protective effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

L-Anserine is a histidine-containing dipeptide found in high concentrations in the skeletal muscle and brain of various vertebrates.[1] Its structure, particularly the imidazole ring of the histidine residue, confers significant antioxidant properties. L-Anserine nitrate is a salt form of this dipeptide, often utilized in research settings. The primary mechanisms behind its antioxidant activity are believed to be direct scavenging of free radicals and chelation of transition metal ions, which are catalysts in the formation of hydroxyl radicals via the Fenton reaction.[2] Compared to its close analogue, L-Carnosine, L-Anserine exhibits greater stability in the presence of the enzyme carnosinase, potentially offering a longer duration of action in biological systems.[1]

Mechanisms of Hydroxyl Radical Scavenging

L-Anserine nitrate combats hydroxyl radical-induced damage through a multi-faceted approach:

-

Direct Radical Scavenging: The imidazole ring of the histidine moiety in L-Anserine can directly react with and neutralize hydroxyl radicals, thereby preventing them from damaging critical cellular components like DNA, proteins, and lipids.[2]

-

Metal Ion Chelation: L-Anserine can chelate pro-oxidant metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[2] By sequestering these ions, it inhibits their participation in the Fenton and Haber-Weiss reactions, which are primary pathways for hydroxyl radical generation in biological systems.

Quantitative Data on Antioxidant Activity

While specific IC50 values for the hydroxyl radical scavenging activity of L-Anserine nitrate are not extensively reported in the readily available literature, comparative studies with related compounds provide valuable insights into its potential efficacy. The following tables summarize quantitative data for L-Anserine and L-Carnosine from various antioxidant assays.

Table 1: DPPH Radical Scavenging Activity

| Compound | Concentration (mM) | Scavenging Effect (%) |

| L-Anserine | 5 | 7.1 ± 0.5 |

| 10 | 10.9 ± 0.4 | |

| 20 | 17.8 ± 1.2 | |

| 40 | 32.7 ± 0.2 | |

| L-Carnosine | 5 | 9.0 ± 0.3 |

| 10 | 14.2 ± 0.5 | |

| 20 | 22.1 ± 0.8 | |

| 40 | 38.4 ± 1.1 | |

| Butylated Hydroxyanisole (BHA) | 0.05 | 78.1 ± 1.5 |

| 0.1 | 81.0 ± 1.2 | |

| 0.5 | 81.4 ± 1.0 |

Data adapted from a comparative study on histidine-containing compounds. The results are shown as [(Blank absorbance–Sample absorbance)/Blank absorbance] × 100%.[3]

Table 2: Reducing Power

| Compound | Concentration (mM) | Absorbance at 700 nm |

| L-Anserine | 2.5 | 0.15 ± 0.01 |

| 5 | 0.28 ± 0.02 | |

| 10 | 0.45 ± 0.03 | |

| 20 | 0.68 ± 0.04 | |

| 40 | 0.90 ± 0.05 | |

| L-Carnosine | 2.5 | 0.08 ± 0.01 |

| 5 | 0.14 ± 0.01 | |

| 10 | 0.23 ± 0.02 | |

| 20 | 0.35 ± 0.02 | |

| 40 | 0.48 ± 0.03 | |

| Butylated Hydroxyanisole (BHA) | 0.5 | 0.78 ± 0.04 |

Data reflects the reducing power of the compounds, where a higher absorbance indicates greater reducing power.[3]

Table 3: Inhibition of Linoleic Acid Autoxidation

| Compound | Concentration (mM) | Antioxidant Activity (Induction Period in Days) |

| L-Anserine | 10 | 2.5 |

| L-Carnosine | 10 | 3.2 |

| Control | - | 1.19 |

The antioxidant activity is represented by the extension of the induction period of linoleic acid autoxidation.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the hydroxyl radical scavenging and antioxidant properties of L-Anserine nitrate.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Hydroxyl Radical Detection

EPR spectroscopy, in conjunction with a spin trapping agent, is a highly specific method for the detection and quantification of short-lived free radicals like the hydroxyl radical.

Objective: To detect and quantify the scavenging of hydroxyl radicals by L-Anserine nitrate.

Principle: The highly reactive and unstable hydroxyl radical is "trapped" by 5,5-dimethyl-1-pyrroline N-oxide (DMPO) to form a more stable radical adduct (DMPO-OH). This adduct produces a characteristic EPR spectrum. The reduction in the signal intensity of the DMPO-OH adduct in the presence of L-Anserine nitrate indicates its scavenging activity.

Materials:

-

L-Anserine nitrate

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO)

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.4)

-

EPR spectrometer

-

Capillary tubes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-Anserine nitrate in phosphate buffer.

-

Prepare a fresh solution of 100 mM DMPO in phosphate buffer.

-

Prepare a 10 mM FeSO₄ solution.

-

Prepare a 10 mM H₂O₂ solution.

-

-

Reaction Mixture:

-

In an Eppendorf tube, mix the following in order:

-

50 µL of phosphate buffer (or L-Anserine nitrate solution of varying concentrations)

-

50 µL of 10 mM FeSO₄

-

50 µL of 100 mM DMPO

-

-

Initiate the reaction by adding 50 µL of 10 mM H₂O₂.

-

-

EPR Measurement:

-

Immediately after adding H₂O₂, vortex the mixture and draw it into a capillary tube.

-

Place the capillary tube into the cavity of the EPR spectrometer.

-

Record the EPR spectrum. Typical instrument settings are: microwave frequency ~9.5 GHz, microwave power 20 mW, modulation amplitude 1 G, sweep width 100 G, and sweep time 60 s.

-

-

Data Analysis:

-

The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct should be observed.

-

Quantify the signal intensity.

-

Compare the signal intensity of the control (without L-Anserine nitrate) to the samples containing L-Anserine nitrate to determine the percentage of hydroxyl radical scavenging.

-

Fenton Reaction Assay

This spectrophotometric assay provides an indirect method to assess hydroxyl radical scavenging activity.

Objective: To evaluate the ability of L-Anserine nitrate to inhibit the degradation of a detector molecule by hydroxyl radicals generated via the Fenton reaction.

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals, which can oxidize a chromogenic substrate (e.g., deoxyribose, crocin, or a fluorescent probe), leading to a change in absorbance or fluorescence. A scavenger like L-Anserine nitrate will compete for the hydroxyl radicals, thus inhibiting the change in the detector molecule's signal.

Materials:

-

L-Anserine nitrate

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

2-Deoxy-D-ribose

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Reaction Mixture:

-

In a test tube, add the following in order:

-

100 µL of phosphate buffer (or L-Anserine nitrate solution of varying concentrations)

-

100 µL of 28 mM 2-deoxy-D-ribose

-

100 µL of 1 mM FeSO₄

-

-

Initiate the reaction by adding 100 µL of 10 mM H₂O₂.

-

-

Incubation:

-

Incubate the mixture at 37°C for 1 hour.

-

-

Color Development:

-

Stop the reaction by adding 1 mL of 2.8% (w/v) TCA.

-

Add 1 mL of 1% (w/v) TBA.

-

Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance at 532 nm.

-

-

Calculation:

-

The percentage of hydroxyl radical scavenging activity is calculated using the formula:

-

Metal Chelating Assay

This assay determines the ability of L-Anserine nitrate to chelate ferrous ions (Fe²⁺).

Objective: To quantify the Fe²⁺ chelating capacity of L-Anserine nitrate.

Principle: In the presence of ferrozine, Fe²⁺ forms a stable, magenta-colored complex. A chelating agent will compete with ferrozine for the Fe²⁺ ions, leading to a decrease in the color intensity.

Materials:

-

L-Anserine nitrate

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Mixture:

-

In a test tube, mix:

-

1 mL of L-Anserine nitrate solution (at various concentrations)

-

3.7 mL of methanol

-

0.1 mL of 2 mM FeCl₂

-

-

-

Initiation of Complex Formation:

-

Initiate the reaction by adding 0.2 mL of 5 mM ferrozine.

-

-

Incubation:

-

Shake the mixture vigorously and let it stand at room temperature for 10 minutes.

-

-

Measurement:

-

Measure the absorbance of the solution at 562 nm.

-

-

Calculation:

-

The percentage of Fe²⁺ chelating activity is calculated using the formula:

-

Signaling Pathways Potentially Modulated by L-Anserine

Beyond direct scavenging, L-Anserine may exert its protective effects by modulating intracellular signaling pathways involved in the cellular antioxidant response.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Recent evidence suggests that L-Anserine may activate the ERK signaling pathway, which can lead to the upregulation of downstream protective genes.

Caption: Potential activation of the ERK signaling pathway by L-Anserine.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a wide range of antioxidant and detoxification enzymes. It is plausible that L-Anserine, by mitigating oxidative stress, could indirectly activate or sustain the Nrf2 pathway.

Caption: Proposed modulation of the Nrf2 antioxidant response pathway by L-Anserine.

Conclusion

L-Anserine nitrate presents a compelling profile as a hydroxyl radical scavenger with significant therapeutic and preventative potential. Its dual mechanism of direct radical scavenging and metal ion chelation, coupled with its enhanced stability compared to L-Carnosine, makes it a promising candidate for further investigation in the context of oxidative stress-related diseases. The detailed experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess its antioxidant efficacy. Furthermore, the exploration of its influence on key signaling pathways like ERK and Nrf2 opens new avenues for understanding its broader cytoprotective effects. Future research should focus on elucidating the precise quantitative scavenging parameters of L-Anserine nitrate and a more detailed molecular mapping of its interactions with cellular signaling cascades. Such studies will be instrumental in translating the basic scientific understanding of this potent antioxidant into tangible clinical applications.

References

L-Anserine Nitrate: A Technical Guide to its Function as a Dipeptide Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring methylated dipeptide, is found in significant concentrations in the skeletal muscle and brain of various vertebrates.[1][2] Its nitrate salt form, L-Anserine nitrate, is recognized for its potent antioxidant properties.[3][4][5] This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental evaluation of L-Anserine nitrate as a dipeptide antioxidant. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. Key functions of L-Anserine include scavenging of hydroxyl and peroxyl radicals, chelation of pro-oxidant metal ions, and potential modulation of cellular antioxidant defense pathways.[2][6] Compared to its analogue, L-Carnosine, L-Anserine exhibits distinct and in some cases, more potent, antioxidant activities.[7][8]

Core Mechanisms of Antioxidant Action

L-Anserine nitrate's antioxidant capacity stems from the unique chemical properties of the anserine molecule, primarily the imidazole ring of the histidine residue.[1] Its protective effects are multifaceted and include direct interaction with reactive oxygen species (ROS) and indirect suppression of their formation.

1.1. Direct Radical Scavenging

L-Anserine is an effective scavenger of highly damaging free radicals, particularly hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[3][4][6] This direct neutralization of free radicals prevents oxidative damage to critical cellular components such as DNA, lipids, and proteins.[1][2] The imidazole moiety is the primary site of this activity.[1]

1.2. Metal Ion Chelation

A crucial aspect of L-Anserine's antioxidant function is its ability to chelate pro-oxidant transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺).[2] By sequestering these metal ions, L-Anserine inhibits their participation in Fenton-type reactions, which are a major source of hydroxyl radical production in biological systems.[2] This chelating property contributes significantly to its ability to prevent lipid peroxidation.[7][9]

1.3. Modulation of Cellular Signaling

Emerging research suggests that L-Anserine may also exert its antioxidant effects by influencing cellular signaling pathways.[2] It has been proposed that L-Anserine could upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).[9][10] This dual-action mechanism—direct scavenging combined with the enhancement of the cell's own defense systems—makes L-Anserine a robust antioxidant.[2]

Quantitative Data on Antioxidant Efficacy

The antioxidant activity of L-Anserine has been quantified in various in vitro systems. The following tables summarize comparative data from key studies.

Table 1: DPPH Radical Scavenging Activity

| Compound | Concentration (mM) | Scavenging Effect (%) |

| Anserine | 5 | 11.2 ± 1.1 |

| 10 | 17.5 ± 0.6 | |

| 20 | 25.1 ± 1.3 | |

| 40 | 36.4 ± 1.8 | |

| Carnosine | 5 | 15.3 ± 0.8 |

| 10 | 25.4 ± 1.1 | |

| 20 | 38.6 ± 1.5 | |

| 40 | 50.2 ± 2.0 | |

| Histidine | 40 | 20.1 ± 1.5 |

| 1-Methylhistidine | 40 | 30.5 ± 1.7 |

| Data adapted from Wu, H-C., et al. (2003), Journal of Food and Drug Analysis.[7] Results are expressed as mean ± standard deviation (n=3). |

Table 2: Reducing Power

| Compound | Concentration (mM) | Absorbance at 700 nm |

| Anserine | 2.5 | 0.15 |

| 5 | 0.28 | |

| 10 | 0.45 | |

| 20 | 0.68 | |

| 40 | 0.90 | |

| Carnosine | 40 | ~0.45 |

| BHA (0.5 mM) | 0.5 | 0.78 |

| Data adapted from Wu, H-C., et al. (2003).[7] Higher absorbance indicates greater reducing power. |

Table 3: Chelating Ability on Copper Ions (Cu²⁺)

| Compound | Concentration (mM) | Chelating Effect (%) |

| Anserine | 5 | 29.5 ± 1.7 |

| 10 | 51.3 ± 2.1 | |

| 20 | 78.2 ± 2.5 | |

| 40 | 95.1 ± 3.0 | |

| Carnosine | 40 | 98.3 ± 3.2 |

| Data adapted from Wu, H-C., et al. (2003).[7] Results are expressed as mean ± standard deviation (n=3). |

Key Experimental Protocols

The evaluation of L-Anserine nitrate's antioxidant properties relies on a set of standardized in vitro assays. Below are the detailed methodologies for the most common experiments.

3.1. DPPH (α,α-diphenyl-β-picrylhydrazyl) Radical Scavenging Assay

This method assesses the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol. Prepare various concentrations of L-Anserine nitrate in a suitable buffer (e.g., phosphate buffer).

-

Reaction Mixture : Mix a defined volume of the L-Anserine nitrate solution with the DPPH solution. A control is prepared using the buffer instead of the antioxidant solution.

-

Incubation : Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement : Measure the absorbance of the solution at a specific wavelength (typically ~517 nm) using a spectrophotometer.

-

Calculation : The scavenging activity is calculated as a percentage of the decrease in absorbance of the sample compared to the control.

-

Scavenging Effect (%) = [(A_control - A_sample) / A_control] x 100

-

3.2. Reducing Power Assay

This assay determines the ability of a compound to donate an electron, thereby reducing an oxidant.

-

Reaction Mixture : Mix the L-Anserine nitrate solution with phosphate buffer and a potassium ferricyanide [K₃Fe(CN)₆] solution.

-

Incubation : Incubate the mixture at 50°C for 20 minutes.

-

Acidification : Stop the reaction by adding trichloroacetic acid (TCA). Centrifuge the mixture to pellet any precipitate.

-

Color Development : Mix the supernatant with deionized water and a ferric chloride (FeCl₃) solution.

-

Measurement : Measure the absorbance of the resulting Perl's Prussian blue color at 700 nm. A higher absorbance indicates greater reducing power.[7]

3.3. Metal Ion (Cu²⁺) Chelating Ability Assay

This protocol evaluates the capacity of L-Anserine nitrate to bind to metal ions, preventing them from participating in oxidation reactions.

-

Reaction Mixture : Mix the L-Anserine nitrate solution with a buffer (e.g., acetate buffer) and a copper(II) sulfate (CuSO₄) solution.

-

Indicator Addition : Add a metal ion indicator, such as murexide, which forms a colored complex with unchelated copper ions.

-

Measurement : Immediately measure the absorbance at two wavelengths (e.g., 485 nm and 520 nm). The change in absorbance in the presence of the chelating agent reflects its binding activity.

-

Calculation : The chelating ability is calculated based on the difference in absorbance between the sample and a control without the chelating agent.

-

Chelating Effect (%) = [(A_control - A_sample) / A_control] x 100

-

3.4. Inhibition of Linoleic Acid Autoxidation

This assay measures the ability of an antioxidant to inhibit the oxidation of a lipid substrate, providing a model for lipid peroxidation.

-

System Preparation : Prepare an emulsion of linoleic acid in a phosphate buffer, containing the L-Anserine nitrate sample.

-

Initiation : Oxidation can be initiated by heat, light, or a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Incubation : Incubate the mixture at a constant temperature (e.g., 37°C) for a set period, with samples taken at various time points.

-

Measurement : The extent of oxidation is measured by quantifying the formation of lipid hydroperoxides, often using High-Performance Liquid Chromatography (HPLC) with UV detection at 234 nm.[1]

-

Analysis : The antioxidant activity is determined by comparing the rate of hydroperoxide formation in the presence of L-Anserine nitrate to a control without the antioxidant.

Potential Signaling Interactions: The Nitrate Moiety

While the antioxidant activity of L-Anserine nitrate is predominantly attributed to the anserine dipeptide, the nitrate counter-ion is a known signaling molecule in biological systems, particularly in plants. In mammalian systems, nitrate can be a substrate for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. While direct evidence linking the nitrate from L-Anserine nitrate to specific cellular signaling pathways in the context of its antioxidant function is limited, it is a potential area for future research.

Conclusion and Future Directions

L-Anserine nitrate is a dipeptide with significant, multi-faceted antioxidant properties. Its ability to directly scavenge free radicals, chelate metal ions, and potentially enhance endogenous antioxidant defenses makes it a compelling molecule for further investigation.[2] Quantitative studies demonstrate its efficacy, particularly in reducing power and metal chelation, where it performs comparably or superiorly to its well-studied analogue, L-Carnosine.[7]

For drug development professionals, the stability of anserine against enzymatic hydrolysis by carnosinase, relative to carnosine, suggests it may have a longer biological half-life, a desirable pharmacokinetic property.[2] Future research should focus on elucidating the precise in vivo signaling pathways modulated by L-Anserine and exploring its therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and metabolic syndrome. The standardized protocols provided herein offer a robust framework for the continued evaluation of L-Anserine nitrate and its derivatives in preclinical and clinical research.

References

- 1. pnas.org [pnas.org]

- 2. nbinno.com [nbinno.com]

- 3. L-Anserine nitrate | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. L-ANSERINE NITRATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anserine Reverses Exercise-Induced Oxidative Stress and Preserves Cellular Homeostasis in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

L-Anserine: A Comprehensive Technical Guide to its Natural Sources, Endogenous Presence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring methylated dipeptide of L-carnosine found in significant concentrations in the skeletal muscle and brain of various vertebrates.[1][2] Its resistance to enzymatic hydrolysis by serum carnosinase confers greater stability compared to carnosine, making it a molecule of increasing interest for its potential therapeutic applications.[3] This technical guide provides an in-depth overview of the natural sources and endogenous presence of L-Anserine, detailed methodologies for its quantification, and an exploration of its known signaling pathways. All quantitative data are summarized for comparative analysis, and key experimental and biological pathways are visualized to facilitate understanding.

Natural Sources and Endogenous Presence of L-Anserine

L-Anserine is predominantly found in meat and fish, with particularly high concentrations in poultry and certain migratory fish.[4][5] Its endogenous presence is most notable in tissues with high energy demands, such as skeletal muscle and the brain.[1][6]

Quantitative Data on L-Anserine in Natural Sources

The concentration of L-Anserine varies significantly across different species and muscle types. The following table summarizes the quantitative data from various studies.

| Source Category | Specific Source | Tissue | L-Anserine Concentration (mg/100g wet weight) | Reference |

| Poultry | Chicken | Breast | 660 | [7] |

| Chicken (Thai Native) | Breast | 1443 (in extract) | [1] | |

| Chicken (Broiler) | Breast | 210 (approx.) | [8] | |

| Duck | Breast | - | [4] | |

| Goose | Breast | - | [9] | |

| Turkey | Breast | - | [4] | |

| Fish | Tuna | Muscle | High levels | |

| Salmon | Muscle | High levels | ||

| Skipjack Tuna | White Muscle | 51.1 µmol/g (approx. 1232) | ||

| Various Marine Species | Skeletal Muscle | Anserine is the major component | ||

| Mammals | Pork | Loin | 21.2 | |

| Pork (Norbel Pigs) | Loin | Higher than standard pigs | ||

| Beef | Sirloin | 4.3 | [7] | |

| Rabbit | Muscle | High levels | [4] |

Endogenous Presence in Mammalian Tissues

Endogenously, L-Anserine is synthesized from carnosine via methylation by the enzyme carnosine N-methyltransferase.[3] It is found in various mammalian tissues, although its presence and concentration can be species-dependent.

| Tissue | Species | Concentration | Reference |

| Skeletal Muscle | Human | 158.1 ± 68.5 µmol/kg (dry muscle) | |

| Brain | Mammals | Present | [1] |

| Heart | Human | 10.1 ± 13.4 µmol/kg (dry muscle) | |

| Kidney | Human | Present | [3] |

Experimental Protocols for L-Anserine Quantification

Accurate quantification of L-Anserine in biological matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

Sample Preparation from Meat and Tissue

-

Homogenization: Weigh approximately 1-5 g of the tissue sample and homogenize it in a suitable buffer, such as 0.01 M HCl or a sodium dodecyl sulphate solution.[3][9]

-

Deproteinization: Add a precipitating agent like perchloric acid (to a final concentration of 3-8%) or trichloroacetic acid to the homogenate to remove proteins. Centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

-

Extraction: The supernatant containing L-Anserine can be further purified using solid-phase extraction (SPE) if necessary, particularly for complex matrices.[9]

-

Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection into the analytical system.[3]

HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: An amino column is commonly used.[3]

-

Mobile Phase: A micellar mobile phase of 0.10 M sodium dodecyl sulphate buffered at pH 7 has been shown to be effective.[3]

-

Detection: UV detection at a wavelength of 210 nm or 214 nm.[1]

-

Quantification: Based on a calibration curve generated from L-Anserine standards of known concentrations.[1]

LC-MS/MS Method

-

Instrumentation: A liquid chromatography system coupled to a triple-quadrupole mass spectrometer.

-

Column: A reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[9]

-

Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium acetate is typically employed.[9]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common.

-

Transitions: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for L-Anserine (e.g., m/z 241.1 -> 110.1).

-

Quantification: An internal standard (e.g., a stable isotope-labeled L-Anserine) is often used to improve accuracy and precision.[9]

Signaling Pathways Involving L-Anserine

L-Anserine exerts its biological effects through various signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

Experimental Workflow for L-Anserine Quantification

Caption: A generalized workflow for the extraction and quantification of L-Anserine from biological samples.

Keap1-Nrf2 Antioxidant Response Pathway

L-Anserine has been shown to upregulate the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses.

Caption: L-Anserine's role in the Keap1-Nrf2 antioxidant signaling pathway.

JNK-Caspase-3 Apoptotic Pathway

L-Anserine can attenuate apoptosis by downregulating the JNK-Caspase-3 signaling pathway.

Caption: The inhibitory effect of L-Anserine on the JNK-Caspase-3 apoptotic pathway.

ERK Signaling Pathway in Melanogenesis

L-Anserine has been demonstrated to activate the ERK signaling pathway, which in turn suppresses melanogenesis.[1]

Caption: L-Anserine-mediated activation of the ERK pathway leading to the suppression of melanin synthesis.

Conclusion

L-Anserine is a prevalent dipeptide in the diet of omnivores and is endogenously present in key metabolic tissues. Its stability and diverse biological activities, mediated through pathways like Keap1-Nrf2, JNK-Caspase-3, and ERK, make it a compelling molecule for further investigation in drug development and nutritional science. The standardized analytical methods presented here provide a robust framework for the accurate quantification of L-Anserine in various biological samples, which is fundamental for advancing our understanding of its physiological roles and therapeutic potential.

References

- 1. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Temporal pattern and synergy influence activity of ERK signaling pathways during L-LTP induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. l-Anserine Increases Muscle Differentiation and Muscle Contractility in Human Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer’s-model mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving L-Anserine Nitrate for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of L-Anserine nitrate for use in various in vitro assays. L-Anserine nitrate is a dipeptide with known antioxidant, anti-glycation, and anti-crosslinking properties, making it a compound of interest in numerous biological studies.[1][2][3][4] Proper preparation of L-Anserine nitrate solutions is critical for obtaining accurate and reproducible experimental results.

Data Presentation: Solubility of L-Anserine Nitrate

The solubility of L-Anserine nitrate in common laboratory solvents is summarized in the table below. This data has been compiled from various suppliers and should be used as a guide. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Water | 59 - 60[1][2][5][6] | 194.53 - 197.84 | Sonication may be required to fully dissolve the compound.[2] |

| Phosphate-Buffered Saline (PBS) | 50[7] | 164.86 | Ultrasonic assistance is recommended for dissolution.[7] |

| Dimethyl Sulfoxide (DMSO) | Insoluble to 3.03[1][2][5][6] | ~10 | Generally considered insoluble.[1][5][6] If used, fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] Sonication may be necessary.[2] |

| Ethanol | Insoluble[1][5][6] | - | Not a suitable solvent. |

Experimental Protocols

This section outlines the detailed methodology for preparing a stock solution and subsequent working solutions of L-Anserine nitrate for in vitro assays.

Materials

-

L-Anserine nitrate powder

-

Sterile, high-purity water (e.g., Milli-Q® or equivalent)

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Ultrasonic bath

-

Sterile syringe filters (0.22 µm)

-

Sterile microcentrifuge tubes for aliquots

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol describes the preparation of a 60 mg/mL L-Anserine nitrate stock solution in water.

-

Weighing: Accurately weigh the desired amount of L-Anserine nitrate powder in a sterile conical tube. For example, to prepare 10 mL of a 60 mg/mL solution, weigh 600 mg of the powder.

-

Solvent Addition: Add a portion of the sterile water to the conical tube (e.g., 7-8 mL for a final volume of 10 mL).

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

Sonication (if necessary): If the powder is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.[8]

-

Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile conical tube. This is particularly important for cell-based assays.[9]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][9]

Protocol 2: Preparation of a Working Solution for Cell Culture Assays

This protocol details the dilution of the stock solution to a final working concentration in cell culture medium.

-

Thawing: Thaw a single aliquot of the L-Anserine nitrate stock solution at room temperature or in a 37°C water bath.

-

Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 1 mM working solution from a 197.84 mM (60 mg/mL) stock solution:

-

(V1)(197.84 mM) = (10 mL)(1 mM)

-

V1 = 0.0505 mL or 50.5 µL

-

-

Preparation: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion.

-

Application: The freshly prepared working solution is now ready to be added to your cell cultures. It is recommended to prepare working solutions fresh for each experiment.[7][9]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving the antioxidant properties of L-Anserine.

Caption: Workflow for L-Anserine Nitrate Solution Preparation.

Caption: Antioxidant Signaling Pathway of L-Anserine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. L-Anserine nitrate | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. selleck.co.jp [selleck.co.jp]

- 6. L-Anserine nitrate salt产品说明书 [selleck.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

Recommended storage conditions for L-Anserine nitrate stock solutions.

Introduction

L-Anserine nitrate is a salt of L-Anserine, a naturally occurring dipeptide composed of β-alanine and 3-methyl-L-histidine. It is recognized for its potent antioxidant and anti-glycation properties, making it a compound of significant interest in research, particularly in the fields of neuroprotection, anti-aging, and metabolic disorders. Proper preparation and storage of L-Anserine nitrate stock solutions are crucial to maintain its stability and ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the recommended storage of L-Anserine nitrate stock solutions.

Data Presentation: Storage and Solubility

To ensure the integrity of L-Anserine nitrate for research purposes, it is imperative to adhere to appropriate storage conditions for both the solid compound and its prepared stock solutions. The following tables summarize the key storage and solubility parameters.

Table 1: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | 3 years | Protect from moisture. |

| 4°C | 2 years | For shorter-term storage. | |

| In Solvent | -80°C | 6 months - 1 year | Recommended for long-term storage of aliquots to prevent degradation from freeze-thaw cycles.[1] |

| -20°C | 1 month | Suitable for short-term storage.[1] |

Table 2: Solubility Data

| Solvent | Solubility | Concentration (mM) | Notes |

| Water | 59-60 mg/mL | ~194.5 - 197.8 | Sonication or ultrasonic assistance may be required for complete dissolution.[2] |

| DMSO | ~3.03 mg/mL | ~10 | Sonication is recommended. Some sources report insolubility, fresh DMSO is critical.[1][2] |

| Ethanol | Insoluble | - | Not a recommended solvent.[1] |

Experimental Protocols

Protocol 1: Preparation of Aqueous L-Anserine Nitrate Stock Solution (100 mM)

Materials:

-

L-Anserine nitrate powder

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculate Required Mass: To prepare a 100 mM stock solution, calculate the mass of L-Anserine nitrate needed. The molecular weight of L-Anserine nitrate is 303.27 g/mol .

-

For 10 mL of a 100 mM solution:

-

Mass (g) = 0.1 mol/L * 0.010 L * 303.27 g/mol = 0.30327 g (or 303.27 mg)

-

-

-

Weighing: Accurately weigh the calculated amount of L-Anserine nitrate powder in a sterile conical tube.

-

Dissolution: Add the desired volume of sterile, purified water to the conical tube.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

Sonication (if necessary): If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.

-

Sterilization: To ensure the sterility of the stock solution for cell culture or other sensitive applications, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.

-

Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Ferric Thiocyanate Method for Antioxidant Activity Assessment

This protocol provides a general framework for assessing the antioxidant activity of the prepared L-Anserine nitrate stock solution.

Materials:

-

L-Anserine nitrate stock solution (prepared as in Protocol 1)

-

Linoleic acid

-

95% Ethanol

-

0.1 M Sodium phosphate buffer (pH 7.0)

-

30% Ammonium thiocyanate solution

-

20 mM Ferrous chloride solution in 3.5% HCl

-

Test tubes

-

Incubator or water bath at 60°C

Procedure:

-

Prepare Reaction Mixture: In a test tube, mix the following:

-

0.5 mL of various concentrations of L-Anserine nitrate solution (diluted from the stock solution)

-

1.0 mL of 0.1 M sodium phosphate buffer (pH 7.0)

-

1.0 mL of 50 mM linoleic acid in 95% ethanol

-

-

Incubation: Place the test tubes in the dark at 60°C to induce oxidation.

-

Color Development: At timed intervals, take a 50 µL aliquot of the reaction mixture and add the following in sequence:

-

4.7 mL of 75% ethanol

-

0.1 mL of 30% ammonium thiocyanate

-

0.1 mL of 20 mM ferrous chloride solution

-

-

Absorbance Measurement: After 3 minutes, measure the absorbance of the red-colored solution at 500 nm using a spectrophotometer. A lower absorbance indicates higher antioxidant activity.

-

Control: A control sample containing deionized water instead of the L-Anserine nitrate solution should be run in parallel.

Visualizations

The following diagrams illustrate the proposed mechanisms of action for L-Anserine.

Caption: Antioxidant mechanisms of L-Anserine.

Caption: Anti-glycation mechanism of L-Anserine.